molecular formula C9H9N3O B2373537 7-Amino-3-methylquinazolin-4-one CAS No. 1379350-12-5

7-Amino-3-methylquinazolin-4-one

Cat. No.: B2373537
CAS No.: 1379350-12-5
M. Wt: 175.191
InChI Key: OLFJTHSBXSOVEO-UHFFFAOYSA-N
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Description

7-Amino-3-methylquinazolin-4-one is a heterocyclic organic compound belonging to the quinazoline family. It has a molecular formula of C10H9N3O and a molecular weight of 191.2 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

7-Amino-3-methylquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: It is being investigated for its potential use in treating antibiotic-resistant bacterial infections.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

While the specific mechanism of action for 7-Amino-3-methylquinazolin-4-one is not mentioned in the search results, quinazolinones in general have broad applications in the biological, pharmaceutical, and material fields .

Safety and Hazards

While specific safety and hazards information for 7-Amino-3-methylquinazolin-4-one was not found, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

Future Directions

The future directions for 7-Amino-3-methylquinazolin-4-one and similar compounds could involve the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This could lead to the creation of designer biochars to help solve environmental issues and supply a variety of plant-available nutrients for crop growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including 7-Amino-3-methylquinazolin-4-one, can be achieved through various methods. Some common synthetic routes include:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene.

    Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.

    Metal-mediated reaction: Transition metals like copper and iridium are often used as catalysts.

    Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate.

    Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to facilitate the reaction between two immiscible phases.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The choice of method depends on the desired purity, yield, and specific industrial requirements.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-methylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may produce various substituted quinazolines .

Comparison with Similar Compounds

    Quinazolin-4-one: A closely related compound with similar biological activities.

    2-Methylquinazolin-4-one: Another derivative with potential therapeutic applications.

    Quinoline derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.

Uniqueness: 7-Amino-3-methylquinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit biofilm formation and quorum sensing in bacteria makes it a promising candidate for developing new antimicrobial agents .

Properties

IUPAC Name

7-amino-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFJTHSBXSOVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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